BOC-D-GLU(OALL)-OH
CAS No.: 259221-91-5
Cat. No.: VC0558533
Molecular Formula: C13H21NO6
Molecular Weight: 287,32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 259221-91-5 |
---|---|
Molecular Formula | C13H21NO6 |
Molecular Weight | 287,32 |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid |
Standard InChI | InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Standard InChI Key | VNZYUMCXQWYCAW-SECBINFHSA-N |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O |
Introduction
Structure and Chemical Properties
Structural Features
BOC-D-GLU(OALL)-OH possesses several key structural features:
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A D-glutamic acid backbone with R configuration at the alpha carbon
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A tert-butyloxycarbonyl (BOC) group protecting the alpha-amino function
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An allyl ester protecting the gamma-carboxylic acid
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A free alpha-carboxylic acid group available for peptide bond formation
Physical and Chemical Properties
Based on analysis of related compounds such as BOC-D-GLU(OBzl)-OH and BOC-D-GLU(OME)-OH, the following properties can be inferred for BOC-D-GLU(OALL)-OH:
Property | Value/Description |
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Molecular Formula | C₁₃H₂₁NO₆ |
Molecular Weight | Approximately 287.31 g/mol |
Physical Appearance | White to off-white crystalline solid |
Solubility | Soluble in dichloromethane, chloroform, DMF; partially soluble in alcohols; poorly soluble in water |
Optical Rotation | Negative (due to D-configuration) |
Stability | Stable at room temperature; sensitive to strong acids (BOC group) and Pd catalysts (allyl group) |
Melting Point | Approximately 75-85°C (estimated based on similar compounds) |
The compound demonstrates chemical behavior similar to other BOC-protected amino acids, with the BOC group being stable under basic conditions but readily cleaved by trifluoroacetic acid (TFA) or HCl. The allyl ester remains intact during BOC deprotection but can be selectively removed using Pd(0) catalysts.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of BOC-D-GLU(OALL)-OH typically follows strategies similar to those used for related compounds like BOC-D-GLU(OBzl)-OH. Based on the established protocols for protected amino acids, the general synthesis involves:
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Protection of the alpha-amino group of D-glutamic acid with a BOC group
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Selective esterification of the gamma-carboxylic acid with allyl alcohol
Detailed Synthetic Protocol
A typical synthetic procedure for BOC-D-GLU(OALL)-OH would involve the following steps:
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D-Glutamic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in a mixture of dioxane/water with sodium hydroxide at pH 9-10 and 0-5°C.
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After completion of the BOC protection, the pH is adjusted to 2-3 with concentrated HCl to obtain BOC-D-GLU-OH.
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Selective esterification of the gamma-carboxylic acid is achieved using allyl alcohol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C.
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Purification by column chromatography or crystallization yields the pure BOC-D-GLU(OALL)-OH.
This approach employs methods similar to those described in the literature for related compounds, as seen in the synthesis of protected glutamic acid derivatives used in peptide synthesis .
Applications in Chemical Research
Role in Peptide Synthesis
BOC-D-GLU(OALL)-OH is primarily utilized in peptide synthesis where orthogonal protection strategies are required. Its applications include:
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Solid-phase peptide synthesis (SPPS) using the BOC strategy
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Solution-phase peptide synthesis where selective deprotection is required
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Synthesis of complex peptides with multiple glutamic acid residues requiring differential protection
The BOC strategy in peptide synthesis typically involves cycles of BOC deprotection using TFA followed by coupling with the next amino acid. The presence of the allyl ester on the gamma-carboxyl allows for selective deprotection and modification at a later stage in the synthesis.
Use in Bioactive Compound Synthesis
BOC-D-GLU(OALL)-OH is valuable in the synthesis of:
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D-glutamic acid-containing bioactive peptides
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Peptidomimetics with modified glutamic acid residues
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Metallothionein-like peptides similar to cadystin A and B described in research literature
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Glutamic acid derivatives with specialized side-chain modifications
Research Findings and Comparative Analysis
Comparison with Other Protected Glutamic Acid Derivatives
This comparison demonstrates the unique position of BOC-D-GLU(OALL)-OH in providing truly orthogonal protection strategies, as the allyl group can be removed under neutral conditions using palladium catalysts without affecting the BOC group or peptide bonds.
Application in Metallothionein-like Peptide Synthesis
Research involving similarly protected glutamic acid derivatives has shown their importance in the synthesis of metallothionein-like peptides. For example, the synthesis of cadystin A and B involved protected glutamic acid residues in specific sequences with cysteine residues . The selective protection strategies employed for these syntheses demonstrate principles applicable to the use of BOC-D-GLU(OALL)-OH in complex peptide synthesis.
Packaging Size | Estimated Price Range | Typical Purity |
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1g | $40-60 | 98-99% |
5g | $90-130 | 97-99% |
25g | $300-450 | 95-98% |
Analytical Methods for Characterization
Spectroscopic Characterization
The identification and purity assessment of BOC-D-GLU(OALL)-OH typically involves:
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¹H NMR spectroscopy: Characteristic signals include:
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BOC group (singlet at approximately δ 1.4-1.5 ppm)
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Allyl group (multiplets at δ 5.2-5.3 ppm for terminal vinyl protons and δ 5.8-6.0 ppm for the methine proton)
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Alpha-proton of glutamic acid (multiplet at approximately δ 4.2-4.4 ppm)
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¹³C NMR spectroscopy: Key signals for:
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Carbonyl carbons (δ 170-175 ppm)
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BOC carbonyl and quaternary carbon
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Allyl group carbons
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Mass spectrometry: Expected molecular ion peak at m/z 287 [M+H]⁺ or related adducts
Chromatographic Analysis
Quality control of BOC-D-GLU(OALL)-OH typically employs:
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HPLC analysis using C18 reversed-phase columns
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TLC analysis using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
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